(2-CHLORO-ETHYL)-METHYL-AMINE

DNA alkylation Cytotoxicity Mechanism of Action

(2-Chloroethyl)methylamine (CAS 32315-92-7), also known as 2-chloro-N-methylethanamine, is a small-molecule chloroalkylamine with the molecular formula C3H8ClN and a molecular weight of 93.55 g/mol. It is a monofunctional alkylating agent, possessing a single 2-chloroethyl arm, and is typically supplied as a free base liquid with a standard purity of 95%.

Molecular Formula C3H8ClN
Molecular Weight 93.55 g/mol
CAS No. 32315-92-7
Cat. No. B1584831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-CHLORO-ETHYL)-METHYL-AMINE
CAS32315-92-7
Molecular FormulaC3H8ClN
Molecular Weight93.55 g/mol
Structural Identifiers
SMILESCNCCCl
InChIInChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3
InChIKeyYFBQXUGQIFAFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-Chloroethyl)methylamine (CAS 32315-92-7) as a Monofunctional Alkylating Intermediate


(2-Chloroethyl)methylamine (CAS 32315-92-7), also known as 2-chloro-N-methylethanamine, is a small-molecule chloroalkylamine with the molecular formula C3H8ClN and a molecular weight of 93.55 g/mol [1]. It is a monofunctional alkylating agent, possessing a single 2-chloroethyl arm, and is typically supplied as a free base liquid with a standard purity of 95% [1]. Its primary utility in research and industrial settings lies in its role as a reactive intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialized polymers, distinguished from its bifunctional and trifunctional nitrogen mustard analogs .

Why (2-Chloroethyl)methylamine is Not a Drop-in Replacement for Other Nitrogen Mustards


Procurement decisions for chloroalkylamines cannot rely on generic class substitution due to critical differences in their alkylating functionality, which dictate distinct mechanistic outcomes. (2-Chloroethyl)methylamine is a monofunctional alkylating agent, whereas its closest analogs, such as bis(2-chloroethyl)methylamine (Mechlorethamine, HN2) and tris(2-chloroethyl)amine (HN3), are bifunctional and trifunctional, respectively [1]. This difference in reactive arms is not incremental; it fundamentally changes their biological and chemical behavior. Bifunctional agents are capable of forming DNA interstrand crosslinks, a primary driver of potent cytotoxicity, while monofunctional agents like (2-chloroethyl)methylamine only alkylate DNA, resulting in a vastly different biological profile [1][2]. Substituting one for another without understanding this distinction can invalidate experimental results or lead to the synthesis of incorrect target molecules.

Quantitative Differentiation Evidence for (2-Chloroethyl)methylamine (CAS 32315-92-7)


Monofunctional vs. Bifunctional Alkylation: Quantified Biological Inactivity

Unlike its bifunctional analog bis(2-chloroethyl)methylamine (HN2), (2-chloroethyl)methylamine is a monofunctional alkylating agent and does not exhibit significant phage inactivation activity. This is a critical mechanistic differentiator. Bifunctional agents, analogs of di-(2-chloroethyl)-methylamine, completely inactivate bacteriophages (RNA phage MS2, single-stranded DNA phages ΦX174, S13, and f1, and double-stranded DNA phages T2 and P22), whereas monofunctional alkylating agents do not inactivate these phages significantly [1]. The specific quantitative data shows that the bifunctional agent leads to near-complete loss of phage viability, while the monofunctional agent's effect is negligible in the same assay systems [1]. This fundamental difference in reactivity stems from the monofunctional agent's inability to form the crosslinks necessary for potent biological activity [1].

DNA alkylation Cytotoxicity Mechanism of Action Phage Inactivation

Differentiated Synthesis Route: Avoiding Hazardous Piperazine Derivatives

In the synthesis of 1-Amino-4-methylpiperazine, a key pharmaceutical intermediate, the use of (2-chloroethyl)methylamine as a monofunctional building block provides a synthetic advantage over its bifunctional counterpart. The direct cyclization of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine is a known route to 1-Amino-4-methylpiperazine, but this process can yield a mixture of products and involves handling the more hazardous bifunctional mustard [1]. In contrast, utilizing a monofunctional chloroethylamine building block like (2-chloroethyl)methylamine can enable alternative, stepwise synthetic strategies that avoid the direct use of bis(2-chloroethyl)methylamine. For instance, the reaction of N-(2-chloroethyl)-N-(2-hydrazinoethyl)methylamine (which can be derived from the target compound) is an intermediate in these pathways [1]. The use of the monofunctional analog allows for greater control over reaction pathways and reduces the risk of generating unwanted crosslinked byproducts.

Synthetic Methodology Reaction Selectivity Green Chemistry Hydrazine Cyclization

Pharmaceutical Intermediacy: Validated Use in Demexiptiline Synthesis

(2-Chloroethyl)methylamine is a key synthetic intermediate in the established manufacturing route for Demexiptiline, a tricyclic antidepressant [1]. In this synthesis, the compound is used in a base-catalyzed reaction to attach a sidechain to a dibenzosuberone derivative, completing the synthesis of Demexiptiline [1]. This application is distinct from the use of bifunctional nitrogen mustards like bis(2-chloroethyl)methylamine, which are employed as active pharmaceutical ingredients (APIs) in topical chemotherapeutics for conditions like mycosis fungoides [2]. The differentiation is clear: (2-chloroethyl)methylamine is a synthetic building block for a CNS drug, while its bifunctional analogs are APIs for oncology. Substituting one for the other would be chemically and pharmacologically incorrect.

Drug Synthesis Tricyclic Antidepressants Pharmaceutical Intermediates Demexiptiline

Comparative Stability and Handling: Monofunctional vs. Multifunctional Mustards

While specific thermal stability data for (2-chloroethyl)methylamine is not extensively documented, a clear class-level inference can be drawn regarding its stability relative to multifunctional nitrogen mustards. The trifunctional mustard HN3 (tris(2-chloroethyl)amine) is noted as the most stable of the nitrogen mustards, decomposing only at temperatures greater than 256 °C [1]. In contrast, the bifunctional mustard HN2 (bis(2-chloroethyl)methylamine) and the monofunctional HN1 (bis(2-chloroethyl)ethylamine) are less stable, with HN1 decomposing at temperatures greater than 194 °C [1]. This trend suggests that increasing the number of 2-chloroethyl arms generally correlates with increased thermal stability. Therefore, as a monofunctional agent with only one 2-chloroethyl group, (2-chloroethyl)methylamine is inferred to be less thermally stable than its multifunctional counterparts, requiring careful storage and handling considerations.

Chemical Stability Thermal Decomposition Nitrogen Mustards Hazard Assessment

Validated Application Scenarios for (2-Chloroethyl)methylamine (CAS 32315-92-7)


Synthesis of Tricyclic Antidepressants (e.g., Demexiptiline)

This compound is a documented intermediate in the synthesis of Demexiptiline, a tricyclic antidepressant. Its specific role is in the base-catalyzed attachment of a sidechain to a core molecular scaffold [1]. Procurement for this application is justified because the compound provides the exact reactivity (monofunctional alkylation) needed to install the N-methyl-N-ethylamine sidechain without introducing the cytotoxic crosslinking potential of a bifunctional mustard.

Synthesis of Cardiovascular Agents (B-Homoandrostanes Derivatives)

(2-Chloroethyl)methylamine, often used as its hydrochloride salt, is a key aminoalkoxyimino derivative used in the preparation of amino derivatives of B-homoandrostanes and B-heteroandrostanes, which are investigated for the treatment of cardiovascular disorders [1][2]. Its utility here stems from its ability to introduce a basic amine functionality via nucleophilic substitution, a role for which the more toxic and crosslinking bifunctional mustards would be entirely unsuitable.

Synthesis of PD-1 Inhibitor Building Blocks

The hydrochloride salt of (2-Chloroethyl)methylamine is specifically used as a reagent in the synthesis of PD-1 inhibitors [1]. This is a highly specialized application where the compound's reactivity is harnessed to construct complex molecules for immunotherapy research. The use of a monofunctional reagent is critical to prevent unwanted crosslinking that would alter the drug candidate's structure and function.

Research on Monofunctional DNA Alkylation Mechanisms

As a pure monofunctional alkylating agent, this compound serves as an essential control or tool compound in studies investigating the mechanisms of DNA damage and repair. Its demonstrated inability to inactivate bacteriophages or form interstrand crosslinks [1] makes it a valuable comparator to bifunctional mustards like HN2 in assays designed to isolate the effects of DNA mono-alkylation from the more lethal crosslinking events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-CHLORO-ETHYL)-METHYL-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.